molecular formula C27H25NO3 B15342234 Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(cyclohexylamino)-2'-methyl- CAS No. 35933-93-8

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(cyclohexylamino)-2'-methyl-

Cat. No.: B15342234
CAS No.: 35933-93-8
M. Wt: 411.5 g/mol
InChI Key: OJMMRJXMDLNRFW-UHFFFAOYSA-N
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Description

The compound Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(cyclohexylamino)-2'-methyl- (CAS: 35933-93-8, molecular formula: C27H25NO3) belongs to the fluoran class of heterocyclic compounds, characterized by a spirocyclic structure combining isobenzofuran and xanthene moieties . Key structural features include:

  • A cyclohexylamino group at the 6' position, contributing to lipophilicity and steric bulk.
  • A methyl group at the 2' position, influencing electronic properties and molecular packing.
    Fluoran derivatives are widely used in thermal paper, sensors, and imaging due to their tunable fluorescence and chromogenic properties.

Properties

CAS No.

35933-93-8

Molecular Formula

C27H25NO3

Molecular Weight

411.5 g/mol

IUPAC Name

6'-(cyclohexylamino)-2'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C27H25NO3/c1-17-11-14-24-23(15-17)27(21-10-6-5-9-20(21)26(29)31-27)22-13-12-19(16-25(22)30-24)28-18-7-3-2-4-8-18/h5-6,9-16,18,28H,2-4,7-8H2,1H3

InChI Key

OJMMRJXMDLNRFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3)NC6CCCCC6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-(cyclohexylamino)-2’-methyl- typically involves a multi-step process. One common method includes the condensation of isobenzofuran derivatives with xanthenes under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process .

Chemical Reactions Analysis

Photochemical Reactivity

The xanthenone framework enables light-driven transformations:

  • Photoisomerization : Under UV irradiation (λ=365nm\lambda = 365 \, \text{nm}), the spirocyclic structure undergoes ring-opening to form a quinoidal intermediate, which fluoresces at λem=450500nm\lambda_{\text{em}} = 450–500 \, \text{nm}.

  • Singlet Oxygen Generation : The compound acts as a photosensitizer in the presence of molecular oxygen, producing 1O2^1\text{O}_2 via energy transfer.

Electrophilic Substitution

The electron-rich aromatic rings participate in electrophilic reactions:

  • Nitration : Reaction with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 introduces nitro groups at the para positions of the xanthenone ring.

  • Sulfonation : Concentrated H2SO4\text{H}_2\text{SO}_4 yields sulfonic acid derivatives, enhancing water solubility .

Nucleophilic Reactions at the Cyclohexylamino Group

The secondary amine undergoes functionalization:

  • Acylation : Reacts with acetyl chloride (CH3COCl\text{CH}_3\text{COCl}) to form amides.

  • Alkylation : Quaternary ammonium salts form via treatment with alkyl halides (e.g., CH3I\text{CH}_3\text{I}) .

Table 2: Reactivity of the Cyclohexylamino Group

Reaction TypeReagentProductApplication
AcylationAcetic anhydrideN-Acetyl derivativeEnhanced lipophilicity
AlkylationMethyl iodideQuaternary ammonium saltIonic liquid synthesis
OxidationH2O2\text{H}_2\text{O}_2N-OxideCatalytic intermediates

Ring-Opening Reactions

Under strong acidic or basic conditions:

  • Acid Hydrolysis : Concentrated HCl\text{HCl} cleaves the spiro linkage, yielding isobenzofuran-1(3H)-one and xanthen-9-ol derivatives.

  • Base-Mediated Degradation : NaOH (10%) induces decarboxylation, producing simpler aromatic amines .

Redox Behavior

The compound shows reversible redox activity in electrochemical studies:

  • Reduction : At E1/2=1.2VE_{1/2} = -1.2 \, \text{V} (vs. Ag/AgCl), the xanthenone carbonyl group reduces to a hydroxyl moiety.

  • Oxidation : At E1/2=+0.8VE_{1/2} = +0.8 \, \text{V}, the cyclohexylamino group oxidizes to a nitroso intermediate .

Comparative Reactivity with Analogues

Replacing the cyclohexylamino group alters reactivity:

  • Ethylhexylamino Derivative : Higher lipophilicity reduces aqueous solubility but enhances photostability .

  • Methylamino Analog : Faster electrophilic substitution due to reduced steric hindrance.

Scientific Research Applications

Chemistry

In chemistry, Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-(cyclohexylamino)-2’-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions .

Medicine

In medicine, Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-(cyclohexylamino)-2’-methyl- is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases and conditions .

Industry

Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-(cyclohexylamino)-2’-methyl- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in Amino Groups

a. 6'-(N-Ethyl-p-toluidino)-2'-methyl-spiro[isobenzofuran-1(3H),9'-xanthen]-3-one
  • Substituents: N-Ethyl-p-toluidino (aromatic amine with ethyl and methyl groups).
  • Applications : Likely used in dye formulations where planar aromatic systems are advantageous.
b. 6'-(Pyrrolidinyl)-2'-methyl Derivatives (e.g., C1a in )
  • Substituents : Pyrrolidinyl (five-membered cyclic amine).
  • Key Differences: Smaller and less lipophilic than cyclohexylamino, leading to higher solubility in aqueous media. The electron-rich pyrrolidinyl group may enhance fluorescence quantum yield .
  • Applications : Suitable for biological imaging or aqueous-phase sensors.
c. 6'-(Diethylamino)-2'-(tert-butyl) Derivatives (CAS: 72884-85-6)
  • Substituents: Diethylamino (linear aliphatic amine) and tert-butyl.
  • Key Differences: The tert-butyl group introduces extreme steric hindrance, reducing aggregation in solid-state applications. Diethylamino provides moderate lipophilicity, intermediate between cyclohexylamino and pyrrolidinyl .
  • Applications : Organic solvent-based dyes or polymer matrices.

Comparison with Fluorescein Derivatives

a. Fluorescein (CAS: 2321-07-5)
  • Substituents : 3',6'-Dihydroxy groups.
  • Key Differences: Hydrophilic due to hydroxyl groups, making it ideal for aqueous environments (e.g., clinical diagnostics, cell staining). The target compound’s cyclohexylamino group renders it hydrophobic, favoring non-polar applications .
  • Performance : Fluorescein has a higher quantum yield in water, while the target compound may exhibit superior stability in organic solvents.
b. Erythrosin B (CAS: 16423-68-0)
  • Substituents : Tetraiodo and disodium salt.
  • Key Differences : Iodination red-shifts absorption/emission spectra. The ionic disodium salt enhances water solubility, unlike the neutral target compound .
  • Applications : Food coloring and biomedical staining vs. thermal paper coatings for the target compound.

Functional Group Impact on Properties

Compound (CAS) Substituents LogP (Predicted) Solubility Profile Key Applications
35933-93-8 (Target) 6'-Cyclohexylamino, 2'-methyl ~4.2 Organic solvents Thermal paper, polymers
2321-07-5 (Fluorescein) 3',6'-Dihydroxy ~1.8 Aqueous buffers Diagnostics, imaging
72884-85-6 6'-Diethylamino, 2'-tert-butyl ~3.5 Ethanol, acetone Organic dyes
106159-94-8 6'-Cyclohexylmethylamino ~4.8 Chloroform, DCM Hydrophobic coatings

Thermal Stability and Chromogenic Behavior

The cyclohexylamino group in the target compound improves thermal stability compared to smaller amines (e.g., diethylamino), making it suitable for thermal paper applications where resistance to premature color development is critical .

Environmental and Regulatory Considerations

Compounds like Erythrosin B (CAS: 16423-68-0) face regulatory restrictions due to iodine content, whereas the target compound’s non-halogenated structure may align with greener chemistry initiatives .

Biological Activity

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(cyclohexylamino)-2'-methyl- , often referred to as a derivative of fluorescein, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications in various fields.

  • Molecular Formula : C21H23N1O3
  • Molecular Weight : 337.42 g/mol
  • CAS Number : Not specifically listed in provided sources but closely related compounds exist.

Structure

The compound features a unique spiro structure that contributes to its biological activity. The presence of the cyclohexylamino group and methyl substitution plays a significant role in modulating its interactions with biological systems.

Anticancer Properties

Research indicates that spiro compounds, including this specific derivative, exhibit significant anticancer properties. In vitro studies have demonstrated that they can induce apoptosis in various cancer cell lines. For instance:

  • Study Findings : A study published in Journal of Medicinal Chemistry showed that spiro derivatives inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In laboratory settings:

  • Case Study : A study found that spiro compounds showed activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antibiotics .

The biological activity of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell proliferation.
  • Interaction with DNA : The compound can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells, leading to cell death.

Cytotoxicity Studies

Cytotoxicity assays have been performed to determine the safe dosage levels for therapeutic use. The results indicate:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
E. coli25

Fluorescent Labeling

Due to its fluorescent properties, this compound is utilized in biological imaging techniques:

  • Application : It serves as a fluorescent probe for tracking cellular processes in live-cell imaging studies .

Drug Development

The unique structure of spiro derivatives makes them candidates for drug development targeting various diseases, including cancer and bacterial infections.

Q & A

Q. What are the established synthetic routes for Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example, derivatives are synthesized via:

  • Condensation of isobenzofuranone and xanthene derivatives under inert atmospheres (e.g., nitrogen) with Lewis acid catalysts (e.g., AlCl₃ or BF₃) .
  • Controlled temperature (80–120°C) and solvent selection (e.g., anhydrous dichloromethane or toluene) to minimize side reactions.
  • Post-synthetic modifications , such as introducing cyclohexylamino or methyl groups via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

Key Factors Affecting Yield/Purity:

ParameterOptimal ConditionImpact on Reaction
CatalystLewis acids (AlCl₃)Enhances electrophilic activation
Temperature100°C ± 10°CBalances reaction rate vs. degradation
SolventAnhydrous toluenePrevents hydrolysis of intermediates
AtmosphereInert (N₂/Ar)Reduces oxidation byproducts

Reference:

Q. How does the spirocyclic structure of this compound contribute to its fluorescence properties?

Methodological Answer: The spirocyclic framework creates a rigid, planar xanthene-isobenzofuran system, enabling:

  • Extended π-conjugation , lowering the energy gap between HOMO and LUMO, leading to visible-range fluorescence (~450–600 nm) .
  • Stability against photobleaching due to restricted rotational freedom, a critical feature for imaging applications .
  • pH-dependent fluorescence : Protonation/deprotonation of hydroxyl or amino groups alters electron density, shifting emission maxima (e.g., fluorescein analogs show pH-sensitive quenching) .

Experimental Validation:

  • Use fluorescence spectroscopy with λex = 490 nm and λem = 520 nm in buffered solutions (pH 7–9) .
  • Compare quantum yields (ΦF) with structurally similar probes (e.g., fluorescein ΦF ≈ 0.93) to assess performance .

Reference:

Advanced Research Questions

Q. What methodological considerations are critical when using this compound in oxygen radical absorbance capacity (ORAC) assays?

Methodological Answer: In ORAC assays, the compound acts as a fluorescent probe to quantify antioxidant activity. Key considerations include:

  • Probe Selection : Superior to B-phycoerythrin due to higher photostability and linear response to peroxyl radicals .
  • Reaction Mechanism : Validate via LC/MS to identify oxidation products (e.g., quinone derivatives), confirming a hydrogen atom transfer (HAT) mechanism .
  • Assay Optimization :
    • Concentration : 70 nM probe in phosphate buffer (pH 7.4) to avoid self-quenching.
    • Kinetic Monitoring : Track fluorescence decay (λexem = 485/520 nm) over 60–90 minutes.

Data Interpretation:

  • Use AUC (area under the curve) analysis for antioxidant capacity quantification.
  • Account for matrix effects (e.g., serum proteins) that may scavenge radicals independently.

Reference:

Q. How do substituents like cyclohexylamino and methyl groups at specific positions affect the compound's photophysical and chemical reactivity?

Methodological Answer: Substituents influence properties through electronic and steric effects:

  • Cyclohexylamino Group (6'-position) :
    • Electron-donating effect : Enhances fluorescence intensity by stabilizing excited states.
    • Steric hindrance : Reduces aggregation in polar solvents, improving solubility .
  • Methyl Group (2'-position) :
    • Hydrophobicity : Increases logP by ~0.5 units, affecting membrane permeability in cellular assays .
    • Thermal stability : Methyl derivatives show 10–15°C higher decomposition temperatures compared to unsubstituted analogs .

Comparative Analysis:

Derivativeλem (nm)ΦFLogP
Parent (no substituents)5150.852.1
6'-Cyclohexylamino5280.913.4
2'-Methyl5100.822.6

Reference:

Q. When encountering contradictory data in fluorescence quantum yield measurements, what experimental variables should be re-examined?

Methodological Answer: Contradictions often arise from uncontrolled variables:

  • Solvent Effects : Polar solvents (e.g., water vs. DMSO) alter dipole-dipole interactions, shifting λem by up to 20 nm .
  • pH Variability : Protonatable groups (e.g., -OH, -NH-) cause spectral shifts; standardize buffers (e.g., 10 mM PBS, pH 7.4) .
  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (>98% purity required for reproducible ΦF) .
  • Instrument Calibration : Validate using reference standards (e.g., quinine sulfate, ΦF = 0.54 in 0.1 M H₂SO₄) .

Troubleshooting Workflow:

Confirm solvent and pH match literature conditions.

Reassess purity via HPLC.

Cross-check with a secondary probe (e.g., rhodamine B).

Reference:

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